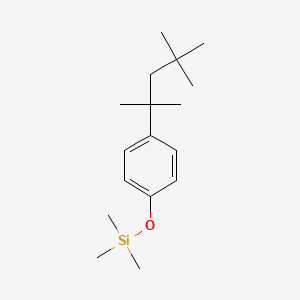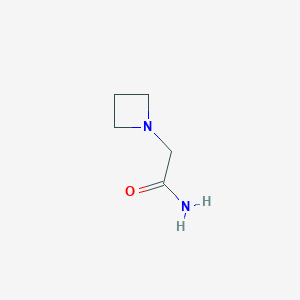
2-(Azetidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-1-yl)acetamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)acetamide can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the reaction of Schiff bases with chloroacetyl chloride and triethylamine in the presence of dioxane . This method has been used to synthesize various azetidinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing heterocycles.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced nitrogen heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Azetidine derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: The compound has been investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-1-yl)acetamide involves its interaction with various molecular targets and pathways. For example, derivatives of the compound have been shown to induce apoptosis in cancer cells by generating intracellular reactive oxygen species (ROS) and decreasing mitochondrial membrane potential . This leads to the activation of the intrinsic pathway of programmed cell death, involving the release of cytochrome c and the activation of caspase-3.
Vergleich Mit ähnlichen Verbindungen
2-(Azetidin-1-yl)acetamide can be compared with other azetidine derivatives and similar compounds:
2-Azetidinone: This compound is a key structural feature of β-lactam antibiotics, including penicillins and cephalosporins.
Piperazine derivatives: These compounds have shown similar biological activities, such as anticancer properties.
Pyrrole-substituted 2-azetidinones: These compounds have been synthesized using green chemistry methods and have shown potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C5H10N2O |
|---|---|
Molekulargewicht |
114.15 g/mol |
IUPAC-Name |
2-(azetidin-1-yl)acetamide |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-7-2-1-3-7/h1-4H2,(H2,6,8) |
InChI-Schlüssel |
ZGVUUFZPJYGKFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


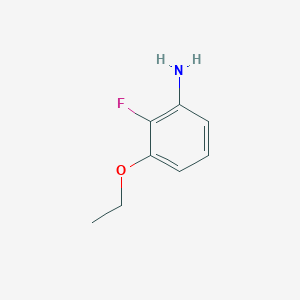
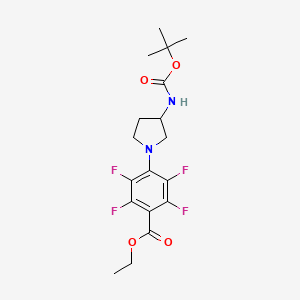
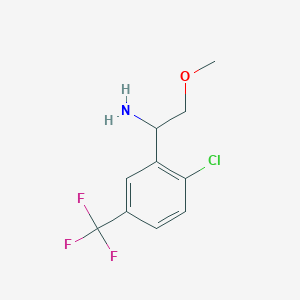
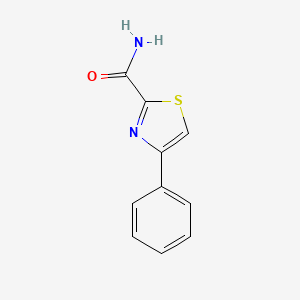


![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
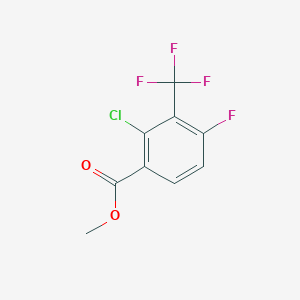

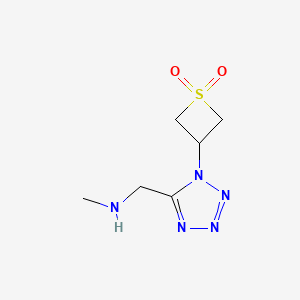

![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
